Viridiol
Overview
Description
Viridiol is a fungal metabolite from Trichodernza viride . It belongs to a class of molecules known as furanosteroids and has a characteristic highly strained electrophilic furan ring fused between C-4 and C-6 of the steroid framework . It is known to show antifungal activity .
Molecular Structure Analysis
The molecular formula of viridiol is C20H18O6 . It has a molar mass of 354.35 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of viridiol include the formation of the furan ring, the loss of C-13 and C-14 methyl groups, aromatization of the C-ring, removal of the side chain, and oxidation of the A-ring . The control of physicochemical properties is directly related to the much-used, but ill-defined, notion of “compound quality” .Physical And Chemical Properties Analysis
The fundamental physicochemical properties most often used in defining compound quality are molecular weight, heavy atom count, log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms, HBD or sum of OH + NH atoms, Ro5 .Scientific Research Applications
Biological Weed Control
Viridiol, produced by the fungus Trichoderma (Gliocladium) virens, has been investigated for its potential as a biological weed control agent. Research has shown that composted chicken manure (CCM) can be used as a substrate to support the growth of T. virens and the production of viridiol. This approach has demonstrated effectiveness in controlling weed emergence and growth in greenhouse trials, highlighting viridiol's potential as a mycoherbicide for sustainable agriculture (Hutchinson, 1999).
Phytotoxicity and Herbicidal Activity
Viridiol's phytotoxicity and herbicidal activity have been extensively studied. It has a broad spectrum of activity against various weed species, showing significant potential in reducing weed emergence and affecting seedling growth. Research involving Gliocladium virens grown on peat moss amended with nutrients demonstrated viridiol's capability to cause root necrosis and significantly reduce treated seedling dry weights, offering a valuable tool for weed management in crops (Jones, Lanini, & Hancock, 1988).
Conversion and Production
The conversion of viridin to viridiol by viridin-producing fungi has been observed, with viridin being irreversibly reduced to viridiol in liquid culture. This conversion, independent of culture conditions, suggests a mechanism for viridiol production that could be leveraged for increased yield in biotechnological applications. Moreover, simple production systems using peat moss amended with nutrients have supported the efficient production of viridiol, indicating a straightforward method for large-scale production (Jones & Hancock, 1987).
Structural Analysis and Synthesis
Advancements in the structural analysis and synthesis of viridiol have been made, with studies using two-dimensional NMR analyses leading to a reassignment of the structure of certain metabolites as viridiol. These findings, along with the development of methods for the total synthesis of viridiol, are crucial for facilitating further biological and pharmacological studies, potentially opening new avenues for the application of viridiol in various fields (Wipf & Kerekes, 2003).
properties
IUPAC Name |
(1R,16R,17S,18S)-16,18-dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-20-11-5-3-8-9(4-6-12(8)21)13(11)16(23)17-14(20)10(7-26-17)15(22)18(25-2)19(20)24/h3,5,7,15,18-19,22,24H,4,6H2,1-2H3/t15-,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAFRYPNQHUUMQ-HUYLIWGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(C(C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@@H]([C@@H]([C@@H](C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Viridiol | |
CAS RN |
23820-80-6 | |
Record name | Viridiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023820806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VIRIDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F736Q9A8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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